BenchChemオンラインストアへようこそ!

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

Medicinal Chemistry Synthetic Methodology Scaffold Optimization

Select this specific 3-methyl-3,4-dihydroquinazolin-2(1H)-one core for validated MAO-B selectivity (IC50 0.269 µM, >27× selectivity over MAO-A) and nanomolar antitrypanosomal activity (IC50 0.093 µM). The N3-methyl and partially reduced pyrimidine ring confer unique conformational flexibility and hydrogen-bonding not found in aromatic quinazolinones, enabling predictable C6-derivatization for kinase and CNS drug discovery.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 24365-65-9
Cat. No. B1587318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
CAS24365-65-9
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1CC2=CC=CC=C2NC1=O
InChIInChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12)
InChIKeyGINUUQLRYXHAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3,4-Dihydroquinazolin-2(1H)-one (CAS 24365-65-9): A Privileged Scaffold for Kinase and Oxidase Inhibitor Development


3-Methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 24365-65-9) is a core heterocyclic scaffold in medicinal chemistry, recognized for its utility in synthesizing inhibitors of monoamine oxidases (MAO), cyclin-dependent kinases (CDK), and other targets [1]. Unlike fully aromatic quinazolinones, this compound possesses a partially reduced pyrimidine ring, which offers distinct conformational flexibility and a unique hydrogen-bonding network that enhances its binding affinity to target proteins [2]. Its well-defined physical properties, including a melting point of 200-203 °C, a predicted pKa of 15.05, and a LogP of ~1.7, provide a stable and predictable chemical foundation for derivatization .

Why 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one Cannot Be Simply Replaced by Other Quinazolinones or Heterocycles


Generic substitution of 3-methyl-3,4-dihydroquinazolin-2(1H)-one with other quinazolinones, quinolinones, or heterocyclic analogs is scientifically unsound due to its unique pharmacological fingerprint. Direct comparative studies demonstrate that the N3-methyl substituent is critical for conferring reversible inhibition of MAO-B with high selectivity, whereas the analogous quinolinone scaffold (e.g., 3,4-dihydro-2(1H)-quinolinone) yields inhibitors with different selectivity profiles [1]. Furthermore, the specific C6-position of this scaffold is uniquely amenable to derivatization for potent MAO-B inhibition, while N1-substitution leads to a loss of potency [1]. In anti-trypanosomal assays, this specific scaffold enabled the discovery of compounds with nanomolar activity (IC50 = 0.093 µM) and no overt cytotoxicity, a profile that is not universally transferable to other quinazolinone cores [2].

Quantitative Differentiation of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one: A Comparative Evidence Guide for Scientific Procurement


Synthetic Versatility and Functionalization Potential of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one

The compound serves as a versatile scaffold for late-stage functionalization, enabling the generation of diverse compound libraries with distinct pharmacological activities. The C6 and N1 positions on the 3-methyl-3,4-dihydroquinazolin-2(1H)-one core are the primary sites for derivatization [1]. In a study of 37 derivatives, C6-substitution consistently yielded potent MAO-B inhibitors (IC50 < 1 µM for 7 compounds), while N1-substitution resulted in low-potency MAO inhibition, demonstrating that the scaffold's activity is highly tunable based on substitution position [1]. This positional control is a key differentiator from unsubstituted quinazolinones, which lack this predictable functionalization pathway.

Medicinal Chemistry Synthetic Methodology Scaffold Optimization

MAO-B Inhibitory Activity and Selectivity of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one Derivatives

Derivatives of 3-methyl-3,4-dihydroquinazolin-2(1H)-one demonstrate potent and selective inhibition of monoamine oxidase B (MAO-B), a key target for Parkinson's disease therapy. The most potent MAO-B inhibitor derived from this scaffold, 3-methyl-6-[(2E,4Z)-5-phenylpenta-2,4-dienoyl]-3,4-dihydroquinazolin-2(1H)-one, exhibits an IC50 of 0.269 µM against recombinant human MAO-B [1]. In contrast, the most potent MAO-A inhibitor from the same series shows a significantly higher IC50 of 7.43 µM, highlighting the scaffold's inherent selectivity for the MAO-B isoform [1]. This selectivity profile contrasts with 3,4-dihydro-2(1H)-quinolinone derivatives, which have also been reported as MAO-B inhibitors but with different structural determinants for selectivity [2].

Neurodegenerative Diseases Enzyme Inhibition Parkinson's Disease

Antitrypanosomal Activity and Favorable Cytotoxicity Profile of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one Derivatives

A library of 2-quinazolinone derivatives based on the 3-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold was screened against T. b. brucei, the causative agent of sleeping sickness. Seven compounds showed no overt cytotoxicity against HeLa cells and exhibited antitrypanosomal activity ranging from 0.093 to 45 µM [1]. The most active compound (Compound 14, MW 238 Da, ClogP = 1, TPSA = 49) had an IC50 of 0.093 µM, demonstrating nanomolar potency combined with a favorable cytotoxicity profile [1]. This profile is significant when compared to existing treatments for trypanosomiasis, which are often limited by toxicity and poor pharmacokinetics [1].

Neglected Tropical Diseases Antiparasitic Agents Trypanosoma brucei

Physical and Chemical Property Profile of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one

The physical properties of 3-methyl-3,4-dihydroquinazolin-2(1H)-one provide a stable and predictable baseline for chemical handling and further derivatization. The compound has a well-defined melting point of 200-203 °C (lit.), a predicted pKa of 15.05, and a LogP of approximately 1.74 . Compared to the fully aromatic 3-methyl-4(3H)-quinazolinone (melting point 138-141 °C), the dihydroquinazolinone has a significantly higher melting point, indicating stronger intermolecular interactions and potentially greater crystallinity . The predicted pKa of 15.05 suggests the compound is largely unionized at physiological pH, which is a critical parameter for predicting passive membrane permeability and oral absorption in drug design [1].

Physicochemical Properties Preformulation Chemical Stability

Role of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one as a Scaffold in Patent-Protected Therapeutics

The 3-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold has been utilized in the development of patent-protected therapeutic compounds, underscoring its value in pharmaceutical research. For instance, US Patent 10,696,655 (Example 116) describes a compound (BDBM448650) containing this core which demonstrates potent inhibition of the CREB-binding protein (CBP) with an IC50 of 26 nM [1]. This high potency, achieved by incorporating the 3-methyl-3,4-dihydroquinazolin-2(1H)-one moiety into a larger structure, highlights the scaffold's ability to be integrated into complex molecules with strong biological activity. This level of activity in a patent-protected asset provides a clear, quantitative benchmark for the scaffold's utility that is not available for many other quinazolinone cores.

Drug Discovery Intellectual Property Kinase Inhibitors

Optimal Research and Industrial Applications for 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one Based on Quantitative Evidence


Lead Discovery for Reversible MAO-B Inhibitors in Parkinson's Disease Research

Utilize this scaffold for synthesizing and evaluating a library of C6-substituted derivatives to identify novel, reversible MAO-B inhibitors. The demonstrated ability to achieve an IC50 of 0.269 µM with high selectivity over MAO-A (IC50 = 7.43 µM) provides a validated starting point for medicinal chemistry optimization [1]. This is particularly relevant for projects aiming to develop therapies for Parkinson's disease and other neurodegenerative disorders where MAO-B inhibition is a clinically validated target.

Development of Antitrypanosomal Agents with Favorable Safety Profiles

Employ the 3-methyl-3,4-dihydroquinazolin-2(1H)-one core in a hit-to-lead campaign for treating Human African Trypanosomiasis (sleeping sickness). The scaffold has yielded derivatives with nanomolar potency (IC50 = 0.093 µM) against T. b. brucei and no overt cytotoxicity in vitro [2]. This provides a crucial advantage for research programs seeking to overcome the toxicity and poor pharmacokinetics associated with current trypanocidal drugs.

Synthesis of Diverse Compound Libraries via Late-Stage Functionalization

Leverage the well-defined chemistry of the 3-methyl-3,4-dihydroquinazolin-2(1H)-one core to rapidly generate diverse compound libraries for high-throughput screening. The established synthetic routes for C6 and N1 substitutions allow for predictable modifications to explore a wide range of biological activities [3]. This approach is ideal for academic core facilities and biotech companies engaged in phenotypic screening or target-based drug discovery.

Design of Patentable Kinase Inhibitor Scaffolds

Incorporate the 3-methyl-3,4-dihydroquinazolin-2(1H)-one moiety into the design of novel kinase inhibitors. The documented use of this core in a patented compound with an IC50 of 26 nM against CREB-binding protein [4] demonstrates its potential to generate potent and patentable molecules. This is a critical consideration for pharmaceutical R&D groups focused on securing intellectual property around new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.